molecular formula C12H13NO4S B110129 Aladorian CAS No. 865433-00-7

Aladorian

Cat. No.: B110129
CAS No.: 865433-00-7
M. Wt: 267.30 g/mol
InChI Key: FPWBHFYYVSNIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Aladorian should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It should be stored at -20°C for long-term use .

Future Directions

Aladorian is currently in the research phase and is not for medicinal or household use . It’s being developed by ARMGO Pharma, Inc., and its global highest R&D status is Phase 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aladorian involves the formation of the benzothiazepine core structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing benzothiazepine derivatives typically involve the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Types of Reactions

Aladorian undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the nature of the reagents used .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzothiazepine derivatives .

Scientific Research Applications

Aladorian has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Aladorian

This compound is unique due to its specific benzothiazepine structure and its potent anti-arrhythmic effects. Its ability to modulate RyR channels makes it particularly valuable in research related to cardiac arrhythmias and heart failure .

Properties

IUPAC Name

2-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-17-9-2-3-10-8(6-9)7-13(4-5-18-10)11(14)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWBHFYYVSNIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235657
Record name Aladorian
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865433-00-7
Record name Aladorian [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865433007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aladorian
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALADORIAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ5KSA836G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 5 (740 mg) was dissolved in 30 mL of a mixture of THF, methanol and 1 M NaOH (1:1:1). The solution was stirred at r.t. for 6 hr and acidified with 1 N HCl. The organic solvent was removed and the resulting solid was collected and washed with water. The solid was dried under vacuum to give 600 mg solid with the yield of 85%.
Name
Compound 5
Quantity
740 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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